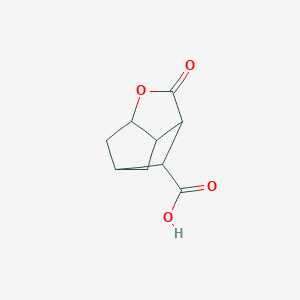
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
“6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one” is a complex organic compound. It contains a benzoxazinone core, which is a type of heterocyclic compound . The “6-(Chloroacetyl)” part indicates a chloroacetyl group attached to the 6th position of the benzoxazinone ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acyl chlorides . Chloroacetyl chloride, for instance, is a bifunctional compound that can form esters and amides .Chemical Reactions Analysis
Chloroacetyl chloride, a similar compound, reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases (including amines) .Physical And Chemical Properties Analysis
Chloroacetic acid, a related compound, is a colorless solid with a molar mass of 94.49 g/mol. It is soluble in water and has a melting point of 63 °C and a boiling point of 189.3 °C .Scientific Research Applications
Photodynamic Therapy and Cell Imaging
Field
Application
The chloroacetyl group is used in the synthesis of porphyrin derivatives, which have enhanced photophysicochemical properties. These derivatives are used in the biomedical field, particularly in photodynamic therapy (PDT) .
Method
The synthesis of porphyrin derivatives involves reactions with various amines and hydrazides using a simple synthetic approach through amide bond formation .
Results
The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agents in cancer treatment .
Antigen-Specific Cell Staining
Field
Application
The chloroacetyl group is used to modify substrates to improve their retention in cells. This is particularly useful in antigen-specific cell labeling .
Method
The chloroacetyl group suppresses the dissociation of the substrate after forming a covalent bond with intracellular proteins .
Results
The chloroacetyl group was found to suppress the dissociation of the substrate after forming a covalent bond with intracellular proteins. However, the slow reaction speed of the chloroacetyl group allowed dissociation for cells in the early stage of the staining reaction .
Synthesis of Porphyrin Derivatives
Field
Application
The chloroacetyl group is used in the synthesis of porphyrin derivatives, which have enhanced photophysicochemical properties .
Results
The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
Solution Growth Techniques for 4H-SiC Single Crystal
Field
Application
Solution growth is thermodynamically favorable for producing SiC single crystal ingots with ultra-low dislocation density .
Method
The crystallization is driven by the supersaturation of carbon dissolved in Si-metal solvents .
Results
To date, 4-inch 4H-SiC substrates with a thickness of 15 mm produced by solution growth have been unveiled, while substrates of 6 inches and above are still under development .
Synthesis of Anti-Tumor Drugs
Field
Application
Chloroacetyl chloride, a compound similar to “6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one”, has been employed to synthesize novel anti-tumor drugs .
Method
A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
Results
The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .
Preparation of Surfactants
Field
Application
Chloroacetyl chloride is also utilized in the preparation of surfactants, enhancing drug delivery and pharmacokinetics .
Method
The method involves the reaction of Chloroacetyl chloride with other compounds to form acylated derivatives, which undergo further chemical reactions .
Results
These novel prodrugs improved metaxalone’s pharmacokinetics and significantly extended its half-life period. The findings highlight the potential of Chloroacetyl chloride in enhancing the therapeutic properties of metaxalone in surfactant formulations .
Safety And Hazards
properties
IUPAC Name |
6-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAHXWVABDHISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377455 | |
| Record name | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
26518-76-3 | |
| Record name | 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)






